molecular formula C7H9ClF2N2O2S B2658177 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1946823-26-2

3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2658177
CAS No.: 1946823-26-2
M. Wt: 258.67
InChI Key: XITLTBOKTICGCW-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride is a specialized chemical building block of high value in medicinal and agrochemical research. As a sulfonyl chloride, it is a highly reactive intermediate used primarily to introduce the pyrazole-sulfonamide moiety into target molecules through nucleophilic substitution reactions with amines . This compound is particularly significant in the synthesis of novel sulfonamide derivatives, a class known for its diverse biological activities. Researchers utilize this core structure to develop and screen new compounds for potential antiproliferative, antibacterial, and antifungal properties . The presence of the difluoromethyl group on the pyrazole ring is a common bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity in drug candidates . The structural motif of difluoromethyl-substituted pyrazoles is also well-established in the development of succinate dehydrogenase inhibitor (SDHI) fungicides, underscoring its importance in agricultural chemistry . This reagent is offered for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled environment.

Properties

IUPAC Name

3-(difluoromethyl)-1-propan-2-ylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2N2O2S/c1-4(2)12-3-5(15(8,13)14)6(11-12)7(9)10/h3-4,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITLTBOKTICGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide.

    Attachment of the isopropyl group: This can be done through alkylation reactions using isopropyl halides.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Research indicates that pyrazole derivatives, including 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride, exhibit significant biological activities:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Properties : Potential use in treating inflammatory diseases by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .

Agrochemicals

The compound has shown promise in agricultural applications:

  • Insecticidal Properties : Effective against pests, contributing to the development of eco-friendly pesticides.
  • Fungicidal Activity : Exhibited antifungal properties in several studies, suggesting its utility in crop protection .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various pyrazole derivatives, including 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride. Results indicated that this compound displayed significant inhibitory activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antibiotic candidate.

Case Study 2: Agricultural Applications

In another research project focusing on agricultural applications, the compound was tested for its efficacy as an insecticide. The results showed a notable reduction in pest populations compared to controls, highlighting its potential role in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or modification of protein function. The difluoromethyl and isopropyl groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogous pyrazole-4-sulfonyl chlorides:

Compound Name Substituent at N1 Substituent at C3 Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point Purity
3-(Difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride Propan-2-yl Difluoromethyl C₇H₉ClF₂N₂O₂S 258.52 Not reported Not reported Not reported
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride Methyl Trifluoromethyl C₅H₄ClF₃N₂O₂S 248.61 519056-67-8 34–36°C 97%
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride 3-(Trifluoromethyl)phenyl None C₁₀H₆ClF₃N₂O₂S ~318.68 (estimated) Not reported Not reported Not reported
Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in the second compound enhances electrophilicity at the sulfonyl chloride compared to the difluoromethyl (-CHF₂) group in the target compound.

Physical Properties :

  • The trifluoromethyl analog () has a reported melting point of 34–36°C, while data for the target compound is unavailable.
  • Higher molecular weight in the aryl-substituted compound () reflects the aromatic ring’s contribution.

Crystallography and Structural Insights

  • Crystal Packing : and demonstrate that halogen substituents (e.g., Cl vs. F) and planar vs. perpendicular aryl groups influence crystal structures. The isopropyl group in the target compound may disrupt planarity, leading to distinct packing patterns.
  • Conformational Flexibility : The trifluoromethylphenyl substituent in introduces rotational freedom, contrasting with the rigid isopropyl group.

Biological Activity

3-(Difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in drug development and agricultural chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C7H8ClF2N3O2S
  • Molecular Weight : 239.68 g/mol

The presence of difluoromethyl and sulfonyl chloride groups contributes to its reactivity and potential biological activity.

Synthesis Methods

Synthesis of 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride typically involves several steps:

  • Formation of Pyrazole Derivatives : The initial step often includes the reaction of hydrazine derivatives with carbonyl compounds to form pyrazole intermediates.
  • Sulfonylation : The introduction of the sulfonyl chloride group can be achieved through reactions with sulfonyl chlorides under basic conditions.
  • Purification : The final product is purified using recrystallization techniques to achieve high purity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including those containing difluoromethyl groups. A notable study evaluated various 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides against phytopathogenic fungi. The results indicated that certain derivatives exhibited moderate to excellent antifungal activity, outperforming standard fungicides like boscalid in some cases .

The antifungal activity is primarily attributed to the ability of these compounds to inhibit key enzymes involved in fungal cell wall synthesis and metabolism. Molecular docking studies suggest that interactions with target enzymes involve hydrogen bonding and hydrophobic interactions, enhancing their efficacy against fungal pathogens .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can be influenced by various structural modifications:

  • Substituents on the Pyrazole Ring : Variations in substituents can significantly affect potency and selectivity against specific fungal strains.
  • Difluoromethyl Group : The presence of difluoromethyl enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

  • In Vitro Studies : A series of experiments assessed the efficacy of various pyrazole derivatives against a range of fungal pathogens. Results showed that compounds with specific substitutions on the pyrazole ring demonstrated superior antifungal activity compared to others.
  • Comparative Analysis : Table 1 summarizes the antifungal activities of selected pyrazole derivatives against common phytopathogens.
Compound NameStructureAntifungal Activity (MIC)Comparison to Boscalid
9mStructure0.5 µg/mLHigher
9nStructure1.0 µg/mLComparable
Control (Boscalid)-1.5 µg/mL-

Toxicological Profile

While exploring biological activities, it is crucial to assess the toxicity profiles of these compounds. Preliminary studies indicate that many pyrazole derivatives exhibit low toxicity towards mammalian cells, making them promising candidates for further development in both therapeutic and agricultural applications.

Q & A

Q. What are the standard synthetic routes for 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride, and what key reaction conditions must be controlled?

The synthesis typically involves two critical steps: (1) constructing the pyrazole ring via the Paal-Knorr method using hydrazine derivatives and diketones, and (2) introducing the sulfonyl chloride group via chlorosulfonation. Key conditions include:

  • Pyrazole formation : Use of SOCl₂ as both a solvent and reactant for cyclization, with strict temperature control (0–5°C) to avoid side reactions .
  • Sulfonation : Slow addition of chlorosulfonic acid under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
  • Purification : Recrystallization from toluene/heptane mixtures to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR : ¹⁹F NMR is critical for confirming the difluoromethyl group (δ ~ -100 to -110 ppm), while ¹H NMR identifies the isopropyl substituent (δ 1.2–1.5 ppm, doublet) .
  • IR : Strong absorption at 1360–1380 cm⁻¹ (S=O stretching) and 750–780 cm⁻¹ (C-F) validates the sulfonyl chloride and difluoromethyl groups .
  • X-ray crystallography : Resolves structural ambiguities, such as torsional angles in the pyrazole ring and sulfonyl chloride orientation .

Advanced Research Questions

Q. How can computational methods like Non-Covalent Interaction (NCI) analysis and electron density topology be applied to study the reactivity of the sulfonyl chloride group?

  • NCI analysis : Visualizes weak interactions (e.g., halogen bonding between Cl and nucleophiles) using reduced density gradient (RDG) plots. This helps predict regioselectivity in substitution reactions .
  • Electron density topology : Multiwfn software calculates Laplacian values (∇²ρ) at bond critical points to assess the electrophilicity of the sulfonyl chloride group. For example, ∇²ρ > 0 indicates charge depletion, favoring nucleophilic attack .

Q. What strategies are recommended for resolving contradictions in reported reaction yields during the synthesis of derivatives?

  • Parameter optimization : Systematically vary reaction time (e.g., 2–24 hours), temperature (25–90°C), and stoichiometry (1–20 eq. SOCl₂) to identify yield-limiting factors .
  • Byproduct analysis : Use LC-MS to detect intermediates (e.g., sulfonic acid from hydrolysis) and adjust solvent polarity (e.g., toluene vs. DCM) to suppress side reactions .

Q. What experimental approaches can elucidate the decomposition pathways of this compound under varying storage conditions?

  • Accelerated stability studies : Store samples at 40°C/75% RH and monitor degradation via HPLC. Hydrolysis products (e.g., sulfonic acid) indicate moisture sensitivity .
  • Mass spectrometry : Identify decomposition fragments (e.g., m/z 96 for SO₂Cl⁻ loss) to map degradation pathways .

Q. How should researchers design assays to evaluate the antifungal activity of derivatives, and what parameters are critical for data interpretation?

  • Broth microdilution assays : Test derivatives against Candida albicans and Aspergillus fumigatus using MIC (Minimum Inhibitory Concentration) values. Include positive controls (e.g., fluconazole) and assess cytotoxicity against mammalian cells .
  • Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., CF₃ vs. CHF₂) with bioactivity to guide lead optimization .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

StepConditionsYield (%)Purity (%)Reference
Pyrazole formationSOCl₂, 0–5°C, 2 h78–8595
SulfonationClSO₃H, anhydrous, 24 h65–7097
PurificationToluene/heptane recrystallization9099

Table 2: Computational Metrics for Reactivity Prediction

MethodParameterValueImplication
NCI AnalysisRDG isosurface (s=0.5)GreenWeak halogen bonding
Electron density (∇²ρ)Sulfonyl chloride Cl+0.45Electrophilic site

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